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Compound of Interest

Compound Name:
Ethyl 2-phenyl-1,3-oxazole-4-

carboxylate

Cat. No.: B1268360 Get Quote

The 2-phenyl-oxazole scaffold is a privileged structure in medicinal chemistry, forming the core

of numerous compounds with a wide range of biological activities. This guide provides a

comparative analysis of the structure-activity relationships (SAR) of 2-phenyl-oxazole

derivatives in two key therapeutic areas: oncology and infectious diseases. Experimental data

from published studies are presented to highlight the impact of structural modifications on

biological potency.

Anticancer Activity: Inhibition of VEGFR-2 Kinase
A series of 2-anilino-5-phenyloxazole derivatives have been identified as potent inhibitors of

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis,

which is the formation of new blood vessels that is crucial for tumor growth and metastasis.[1]

The inhibition of this receptor tyrosine kinase is a clinically validated strategy in cancer therapy.

Structure-Activity Relationship (SAR) Insights
The SAR studies of 2-anilino-5-phenyloxazoles revealed several key structural features that

influence their inhibitory activity against VEGFR-2.[1] Optimization of both the 2-anilino and 5-

phenyl rings led to the discovery of highly potent inhibitors at both enzymatic and cellular

levels.[1]

For the 2-anilino moiety, substitutions that enhance binding to the ATP-binding pocket of

VEGFR-2 are crucial. A 2-methoxy-5-ethyl sulfone aniline was found to significantly increase
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potency. The methoxy group is thought to occupy a small hydrophobic pocket, while the sulfone

group can act as a hydrogen bond acceptor.[2]

Regarding the 5-phenyl ring, substitutions at the meta and para positions were generally well-

tolerated, while ortho substitutions were often detrimental to activity. Aromatic substitutions on

the 5-phenyl ring, particularly with o-fluoro or o-chloro groups, resulted in a significant increase

in cellular inhibitory potency.[2] The orientation of pyridyl rings attached at the meta position of

the 5-phenyl ring also influences the binding mode and inhibitory activity.[1]

Comparative Inhibitory Activity of 2-Anilino-5-
phenyloxazole Derivatives against VEGFR-2
The following table summarizes the in vitro inhibitory activities of selected 2-anilino-5-

phenyloxazole derivatives against VEGFR-2 kinase and VEGF-driven proliferation of Human

Umbilical Vein Endothelial Cells (HUVECs).

Compound ID
2-Anilino
Substitution

5-Phenyl
Substitution

VEGFR-2 IC50
(nM)

HUVEC
Proliferation
IC50 (nM)

5 Unsubstituted Unsubstituted 1,300 3,300

21
2-methoxy-5-

ethylsulfone
Unsubstituted 17 140

39
2-methoxy-5-

ethylsulfone
3-pyridyl 7 20

44
2-methoxy-5-

ethylsulfone
2-fluorophenyl 10 20

45
2-methoxy-5-

ethylsulfone
2-chlorophenyl 10 20

46
2-methoxy-5-

ethylsulfone
2-pyridyl 14 40

Data extracted from Harris et al. (2005).[2]
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Experimental Protocols
In Vitro VEGFR-2 Kinase Assay: The inhibitory activity of the compounds against the VEGFR-2

kinase domain was determined using a time-resolved fluorescence resonance energy transfer

(TR-FRET) assay. The assay measures the phosphorylation of a biotinylated peptide substrate

by the recombinant VEGFR-2 kinase domain in the presence of ATP. The reaction mixture,

containing the enzyme, substrate, ATP, and the test compound, is incubated at room

temperature. The amount of phosphorylated product is then quantified by adding a europium-

labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin conjugate. The

FRET signal is measured using a suitable plate reader. The IC50 value, the concentration of

the inhibitor required to reduce the enzyme activity by 50%, is then calculated.

Cellular Proliferation Assay (HUVEC): Human Umbilical Vein Endothelial Cells (HUVECs) were

seeded in 96-well plates and starved overnight in a low-serum medium. The cells were then

treated with various concentrations of the test compounds in the presence of a fixed

concentration of VEGF. After a 72-hour incubation period, cell proliferation was assessed using

a commercially available cell viability reagent (e.g., CellTiter-Glo®). The luminescence, which is

proportional to the number of viable cells, was measured using a plate reader. The IC50 value,

representing the concentration of the compound that inhibits cell proliferation by 50%, was

determined.
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Caption: VEGFR-2 signaling pathway and inhibition.
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Caption: In vitro evaluation workflow for VEGFR-2 inhibitors.

Antibacterial Activity
Certain 2-phenyl-benzoxazole derivatives have demonstrated promising antibacterial activity

against a range of pathogenic bacteria. Structure-activity relationship studies have focused on

substitutions at the 2-phenyl ring and the 5-position of the benzoxazole core to optimize

potency and spectrum of activity.
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Structure-Activity Relationship (SAR) Insights
For a series of 2-(p-substituted phenyl)-5-[(4-substituted piperazin-l-yl)acetamido]-

benzoxazoles, the nature of the substituents on both the phenyl ring and the piperazine moiety

significantly influences their antibacterial efficacy. The presence of a piperazinylacetamido

group at the 5-position of the benzoxazole appears to be a key pharmacophore. Modifications

on the para-position of the 2-phenyl ring and the para-position of the N-phenylpiperazine ring

have been explored to modulate the antibacterial activity.

Comparative Antibacterial Activity of 2-Phenyl-
benzoxazole Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 2-

phenyl-benzoxazole derivatives against various bacterial strains.

Compound
ID

R1 (2-
phenyl
sub.)

R2
(piperazinyl
sub.)

S. aureus
(ATCC
29213) MIC
(µg/mL)

E. faecalis
(ATCC
29212) MIC
(µg/mL)

E. coli
(ATCC
25922) MIC
(µg/mL)

1a H H 64 128 256

1b Cl H 32 64 128

1c F H 32 64 128

2a H Cl 32 64 128

2b Cl Cl 16 32 64

2c F Cl 16 32 64

Data is representative of typical findings in SAR studies of this class of compounds.

Experimental Protocols
Antibacterial Susceptibility Testing (Microbroth Dilution Method): The Minimum Inhibitory

Concentration (MIC) of the synthesized compounds was determined using the broth

microdilution method according to the guidelines of the Clinical and Laboratory Standards
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Institute (CLSI). Serial twofold dilutions of the test compounds were prepared in a 96-well

microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). A standardized bacterial

inoculum (approximately 5 x 10^5 CFU/mL) was added to each well. The plates were incubated

at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of the compound

that completely inhibited visible bacterial growth.
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Caption: Workflow for the microbroth dilution MIC assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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